molecular formula C10H20O4S B14629142 5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol CAS No. 55531-68-5

5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol

Cat. No.: B14629142
CAS No.: 55531-68-5
M. Wt: 236.33 g/mol
InChI Key: KEELSMKFAIRJEG-UHFFFAOYSA-N
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Description

5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol is a chemical compound with a unique structure that includes a thiolane ring substituted with diethoxymethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the diethoxymethyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Purification techniques, including distillation and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiolan-3-ol: A related compound with a similar thiolane ring structure but lacking the diethoxymethyl and hydroxymethyl substitutions.

    3-(Aminomethyl)thiolan-3-ol: Another derivative with an aminomethyl group instead of the diethoxymethyl and hydroxymethyl groups.

Uniqueness

5-(Diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol is unique due to its specific substitutions, which confer distinct chemical and biological properties. These differences make it valuable for specific applications where other thiolane derivatives may not be suitable.

Properties

CAS No.

55531-68-5

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

5-(diethoxymethyl)-4-(hydroxymethyl)thiolan-3-ol

InChI

InChI=1S/C10H20O4S/c1-3-13-10(14-4-2)9-7(5-11)8(12)6-15-9/h7-12H,3-6H2,1-2H3

InChI Key

KEELSMKFAIRJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1C(C(CS1)O)CO)OCC

Origin of Product

United States

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